molecular formula C21H14ClIN2O2 B4983465 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide

Cat. No.: B4983465
M. Wt: 488.7 g/mol
InChI Key: WRVXBCQBPQBALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that has been developed through a complex process of chemical synthesis.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide is not fully understood. However, it is believed to bind to specific proteins and alter their function. This can lead to changes in cellular processes, such as cell division and growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an impact on cell proliferation and apoptosis. It has also been found to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide is its ability to act as a fluorescent probe. This makes it a valuable tool for studying protein-protein interactions and protein localization. However, its use is limited by its complexity and the need for skilled chemists to synthesize it. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research involving N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide. One area of interest is the development of new drugs for the treatment of cancer and other diseases. Additionally, there is a need for further research into the mechanism of action of this compound to better understand its effects on cellular processes. Another potential direction is the development of new fluorescent probes based on the structure of this compound, which could have a range of applications in scientific research.

Synthesis Methods

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide involves a series of chemical reactions. The process starts with the preparation of 5-methyl-2-aminobenzoxazole, which is then reacted with 2-chloro-5-iodobenzoic acid to yield the desired product. The synthesis process is complex and requires skilled chemists to ensure the purity and quality of the final product.

Scientific Research Applications

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide has several potential applications in scientific research. It is commonly used as a fluorescent probe for the detection of protein-protein interactions. It can also be used as a tool to study protein localization and trafficking. Additionally, it has been used in the development of new drugs for the treatment of cancer and other diseases.

Properties

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClIN2O2/c1-12-5-8-19-18(9-12)25-21(27-19)14-6-7-16(22)17(11-14)24-20(26)13-3-2-4-15(23)10-13/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVXBCQBPQBALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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